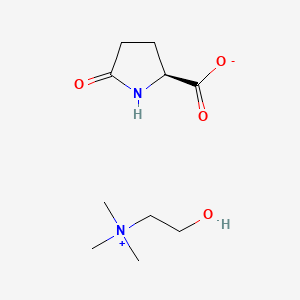

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate

説明

“(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate” is a quaternary ammonium salt composed of a (2-hydroxyethyl)trimethylammonium cation paired with a 5-oxoproline (also known as pyroglutamic acid) anion. The 5-oxoproline counterion, a cyclic lactam derivative of glutamic acid, introduces acidic and chelating properties, influencing the compound’s stability and reactivity .

For example, choline bitartrate is produced by neutralizing choline hydroxide with tartaric acid . Extrapolating from this, the target compound may be synthesized by reacting (2-hydroxyethyl)trimethylammonium hydroxide with 5-oxoproline under controlled conditions.

Applications of the compound are inferred from its structural analogs. Quaternary ammonium salts are widely used in pharmaceuticals (e.g., drug delivery agents), cosmetics (e.g., emulsifiers), and industrial processes (e.g., surfactants).

特性

CAS番号 |

5046-71-9 |

|---|---|

分子式 |

C10H20N2O4 |

分子量 |

232.28 g/mol |

IUPAC名 |

2-hydroxyethyl(trimethyl)azanium;(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C5H7NO3.C5H14NO/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5-7/h3H,1-2H2,(H,6,7)(H,8,9);7H,4-5H2,1-3H3/q;+1/p-1/t3-;/m0./s1 |

InChIキー |

BYGUCEMASSQNBH-DFWYDOINSA-M |

異性体SMILES |

C[N+](C)(C)CCO.C1CC(=O)N[C@@H]1C(=O)[O-] |

正規SMILES |

C[N+](C)(C)CCO.C1CC(=O)NC1C(=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate typically involves the reaction of trimethylamine with 5-oxoproline in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain high-purity (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate .

化学反応の分析

科学研究用途

5-オキソプロリナート(2-ヒドロキシエチル)トリメチルアンモニウムは、次のような幅広い科学研究用途を持っています。

化学: 有機合成における試薬として、およびさまざまな化学反応における触媒として使用されます。

生物学: この化合物は、抗菌作用や抗癌作用など、潜在的な生物活性について研究されています。

医学: 薬物送達システムや医薬品製剤の成分など、潜在的な治療用途を探求するための研究が進められています。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C10H20N2O4

- Molecular Weight : 232.28 g/mol

- IUPAC Name : 2-hydroxyethyl(trimethyl)azanium; (2S)-5-oxopyrrolidine-2-carboxylate

The compound features a quaternary ammonium structure which contributes to its solubility and biological activity.

Metabolic Studies

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate plays a crucial role in metabolic pathways, particularly in the metabolism of amino acids and neurotransmitters. Its derivative, choline, is essential for synthesizing acetylcholine, a neurotransmitter involved in muscle control and memory functions.

- Case Study : Research indicates that supplementation with choline can improve cognitive function in aging populations by enhancing acetylcholine synthesis .

Drug Development

This compound is investigated for its potential as a prodrug in pharmaceutical formulations. Prodrugs are chemically modified drugs that become active only after metabolic conversion.

- Patented Applications : Various patents highlight the use of (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate as a prodrug for glutamine analogs, suggesting its utility in treating conditions such as cancer and metabolic disorders .

Therapeutic Uses

The compound is being explored for its therapeutic applications in treating neurological disorders due to its role in neurotransmitter synthesis.

- Clinical Trials : Preliminary studies have shown that compounds containing (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate can help manage symptoms of anxiety and depression by modulating neurotransmitter levels .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Metabolic Studies | Role in amino acid metabolism | Cognitive function enhancement |

| Drug Development | Prodrug formulation for enhanced bioavailability | Cancer treatment formulations |

| Therapeutic Uses | Neurological disorder management | Anxiety and depression treatment |

作用機序

類似の化合物との比較

類似の化合物

- 塩化(2-ヒドロキシエチル)トリメチルアンモニウム

- 臭化(2-ヒドロキシエチル)トリメチルアンモニウム

- ヨウ化(2-ヒドロキシエチル)トリメチルアンモニウム

独自性

5-オキソプロリナート(2-ヒドロキシエチル)トリメチルアンモニウムは、トリメチルアンモニウム基と5-オキソプロリナート部分の組み合わせによって独自性を持ちます。 この構造は、明確な化学的および生物学的特性を付与し、特定の研究および産業用途に貴重なものとなっています。

類似化合物との比較

Chemical Structure and Stability

- The hydroxyethyl group in all listed compounds enhances hydrophilicity. However, the 5-oxoproline counterion introduces a cyclic lactam structure, which may confer greater thermal stability compared to chloride or bitartrate salts. This structural feature also enables chelation of metal ions, a property absent in simpler anions like chloride .

- Choline chloride and bitartrate are more commercially prevalent due to their roles in nutrition, whereas the 5-oxoprolinate derivative’s applications are likely niche, focusing on specialized formulations requiring metal-binding or pH modulation .

Solubility and Bioavailability

- Choline chloride exhibits very high water solubility (>200 g/100 mL), making it ideal for liquid supplements. In contrast, the bulkier 5-oxoproline anion may reduce solubility relative to chloride but improve lipid membrane penetration due to its amphiphilic nature .

- Bitartrate salts (e.g., choline bitartrate) have moderate solubility, limiting their use to solid dosage forms. The 5-oxoprolinate variant’s solubility profile remains underexplored but is hypothesized to align with hydroxyproline derivatives (~50–100 g/100 mL) .

生物活性

(2-Hydroxyethyl)trimethylammonium 5-oxoprolinate, a quaternary ammonium compound, has garnered attention for its potential biological activities. This compound is structurally related to choline and exhibits properties that may influence various biochemical pathways. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C₈H₁₉NO₄

- Molecular Weight : 193.241 g/mol

- CAS Number : 888724-51-4

The biological activity of (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate is primarily attributed to its interaction with cellular membranes and modulation of signaling pathways. It has been shown to activate phospholipase D, which plays a significant role in cellular signaling and membrane dynamics .

Table 1: Summary of Biological Activities

Study 1: Phospholipase D Activation

A study conducted by Alcalde et al. (2012) demonstrated that (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate significantly activates phospholipase D in vitro. This activation leads to increased levels of phosphatidic acid, which is crucial for various cellular processes such as growth and differentiation .

Study 2: Neurotransmitter Effects

Research published in Chemical Communications highlighted the compound's effect on neurotransmitter dynamics. The study found that it could modulate the release of acetylcholine, suggesting a potential role in neuropharmacology . This modulation could have implications for treating neurological disorders.

Study 3: Cell Proliferation

In a separate investigation into the compound's effects on cell proliferation, it was observed that (2-Hydroxyethyl)trimethylammonium 5-oxoprolinate promoted the growth of certain cell lines while inhibiting others. This dual action suggests a complex mechanism that may be exploited for therapeutic purposes in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。